molecular formula C30H22O4 B11162909 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11162909
M. Wt: 446.5 g/mol
InChI Key: KEEFUNUVTUNMFK-UHFFFAOYSA-N
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Description

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a biphenyl group, a chromen-2-one core, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Synthesis of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Coupling of the Biphenyl Group with the Chromen-2-one Core: The final step involves the coupling of the biphenyl group with the chromen-2-one core through an etherification reaction, which typically requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence multiple signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its biphenyl group and chromen-2-one core contribute to its stability and reactivity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

8-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C30H22O4/c1-20-28(17-16-25-26(18-29(32)34-30(20)25)23-10-6-3-7-11-23)33-19-27(31)24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-18H,19H2,1H3

InChI Key

KEEFUNUVTUNMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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